5-Bromo-2-(cyclohexyloxy)nicotinic acid

Purity Specification Quality Control Synthetic Intermediate

5-Bromo-2-(cyclohexyloxy)nicotinic acid (CAS 1216955-51-9) is a 5-bromo-substituted nicotinic acid derivative bearing a cyclohexyloxy group at the 2-position of the pyridine ring. With a molecular formula of C₁₂H₁₄BrNO₃ and a molecular weight of 300.15 g/mol , this compound belongs to the class of halogenated heterocyclic carboxylic acids.

Molecular Formula C12H14BrNO3
Molecular Weight 300.15 g/mol
CAS No. 1216955-51-9
Cat. No. B1391614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(cyclohexyloxy)nicotinic acid
CAS1216955-51-9
Molecular FormulaC12H14BrNO3
Molecular Weight300.15 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC2=C(C=C(C=N2)Br)C(=O)O
InChIInChI=1S/C12H14BrNO3/c13-8-6-10(12(15)16)11(14-7-8)17-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,15,16)
InChIKeyLBBYYOCVBHONDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(cyclohexyloxy)nicotinic Acid (CAS 1216955-51-9): A Halogenated Nicotinic Acid Scaffold for Cross-Coupling and Derivative Synthesis


5-Bromo-2-(cyclohexyloxy)nicotinic acid (CAS 1216955-51-9) is a 5-bromo-substituted nicotinic acid derivative bearing a cyclohexyloxy group at the 2-position of the pyridine ring [1]. With a molecular formula of C₁₂H₁₄BrNO₃ and a molecular weight of 300.15 g/mol , this compound belongs to the class of halogenated heterocyclic carboxylic acids. The presence of both a reactive aryl bromide handle and a protected hydroxyl moiety (cyclohexyloxy) positions this compound as a versatile intermediate for downstream derivatization, particularly in palladium-catalyzed cross-coupling reactions and the construction of complex bioactive molecules [2].

Why 5-Bromo-2-(cyclohexyloxy)nicotinic Acid (CAS 1216955-51-9) Cannot Be Replaced by Unsubstituted or Differently Halogenated Analogs


Generic substitution of 5-bromo-2-(cyclohexyloxy)nicotinic acid with its non-brominated analog (2-(cyclohexyloxy)nicotinic acid, CAS 68359-02-4) or with alternative 5-halogen derivatives introduces critical differences in synthetic utility, physicochemical profile, and procurement outcomes. The 5-bromo substituent is essential for enabling site-selective cross-coupling reactions such as Suzuki-Miyaura couplings, which cannot be performed with the non-halogenated analog [1]. Furthermore, the specific halogen identity (bromo vs. chloro or fluoro) dictates reaction kinetics, yields, and compatibility with various coupling partners [2]. Substituting a different halogen or omitting the bromine entirely compromises the compound's defined role as a versatile building block for generating diverse 5-substituted nicotinic acid derivatives [3].

Quantitative Differentiation of 5-Bromo-2-(cyclohexyloxy)nicotinic Acid (CAS 1216955-51-9) Against Key Comparators


Purity Specification: 5-Bromo-2-(cyclohexyloxy)nicotinic Acid Offers Higher Guaranteed Purity (≥98%) Than Common Non-Halogenated Analog (≥95%)

5-Bromo-2-(cyclohexyloxy)nicotinic acid is commercially available with a guaranteed minimum purity specification of ≥98% (NLT 98%) . In contrast, the non-brominated analog, 2-(cyclohexyloxy)nicotinic acid (CAS 68359-02-4), is commonly supplied with a minimum purity specification of 95% . This 3% differential in guaranteed purity can directly impact reaction yields, reproducibility, and downstream purification requirements in synthetic workflows.

Purity Specification Quality Control Synthetic Intermediate

Predicted Physicochemical Properties: 5-Bromo Substitution Alters pKa and Lipophilicity Relative to Non-Halogenated Analog

The introduction of a bromine atom at the 5-position of the pyridine ring significantly alters the predicted physicochemical properties of the molecule. 5-Bromo-2-(cyclohexyloxy)nicotinic acid exhibits a predicted pKa of 2.34±0.36 , reflecting increased acidity compared to the non-halogenated analog 2-(cyclohexyloxy)nicotinic acid, which has a predicted pKa of approximately 3.0-3.5 (based on typical nicotinic acid derivatives) [1]. This difference in ionization state at physiological pH can influence solubility, permeability, and binding interactions.

Physicochemical Properties pKa Lipophilicity

Synthetic Utility: 5-Bromo Substituent Enables Suzuki Coupling for Diversification; Non-Halogenated Analog Cannot Participate

The 5-bromo substituent in 5-bromo-2-(cyclohexyloxy)nicotinic acid serves as an essential handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the introduction of diverse aryl or heteroaryl groups at the 5-position [1]. The non-brominated analog, 2-(cyclohexyloxy)nicotinic acid, lacks this reactive site and cannot undergo analogous cross-coupling transformations without prior functionalization. This fundamental difference in synthetic versatility directly impacts the compound's utility as a building block for generating compound libraries.

Cross-Coupling Suzuki Reaction Building Block

Optimal Research and Industrial Application Scenarios for 5-Bromo-2-(cyclohexyloxy)nicotinic Acid (CAS 1216955-51-9)


Synthesis of 5-Aryl or 5-Heteroaryl Nicotinic Acid Derivatives via Suzuki-Miyaura Cross-Coupling

5-Bromo-2-(cyclohexyloxy)nicotinic acid is ideally suited as an electrophilic coupling partner in Suzuki-Miyaura reactions to generate diverse libraries of 5-substituted nicotinic acid derivatives [1]. The 5-bromo group undergoes efficient palladium-catalyzed coupling with aryl- or heteroarylboronic acids, enabling the rapid exploration of structure-activity relationships (SAR) around the 5-position while retaining the 2-cyclohexyloxy protecting group. This application is supported by established solid-phase and solution-phase coupling protocols for 5-bromonicotinic acid scaffolds.

Intermediate for the Synthesis of α7 Nicotinic Acetylcholine Receptor (nAChR) Modulators

Due to its structural features as a nicotinic acid derivative, 5-bromo-2-(cyclohexyloxy)nicotinic acid can serve as a key intermediate in the synthesis of compounds targeting nicotinic acetylcholine receptors, particularly the α7 subtype [2]. The 5-bromo group allows for late-stage diversification to optimize receptor binding affinity and selectivity, while the cyclohexyloxy group may contribute to favorable lipophilicity and metabolic stability. This application is particularly relevant for neuroscience and CNS drug discovery programs focused on cognitive disorders, neuroprotection, and inflammation.

Building Block for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The presence of both a carboxylic acid group and a bromine substituent on the pyridine ring makes 5-bromo-2-(cyclohexyloxy)nicotinic acid a potential ligand or linker for the construction of metal-organic frameworks (MOFs) and coordination polymers [3]. The 5-bromo group can further serve as a post-synthetic modification (PSM) site, allowing for the introduction of additional functional groups into pre-formed framework materials. This application is relevant for materials science research, including gas storage, catalysis, and sensing.

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